Ethyl 1-cyclopentyl-1H-benzo[d]imidazole-5-carboxylate
Description
Properties
IUPAC Name |
ethyl 1-cyclopentylbenzimidazole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-2-19-15(18)11-7-8-14-13(9-11)16-10-17(14)12-5-3-4-6-12/h7-10,12H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXUPHZIADKDKRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)N(C=N2)C3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601175199 | |
| Record name | 1H-Benzimidazole-5-carboxylic acid, 1-cyclopentyl-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601175199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1845690-60-9 | |
| Record name | 1H-Benzimidazole-5-carboxylic acid, 1-cyclopentyl-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1845690-60-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Benzimidazole-5-carboxylic acid, 1-cyclopentyl-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601175199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Phillips-Ladenburg Condensation with Modified Diamines
This classical approach adapts the condensation of o-phenylenediamine derivatives with carbonyl compounds:
General reaction :
$$
\text{4-Amino-3-nitrophenyl ethyl ester} \xrightarrow{\text{Reduction}} \text{3,4-Diaminobenzoic acid ethyl ester} \xrightarrow[\text{Cyclopentanecarboxaldehyde}]{\text{NH}4\text{Cl/CHCl}3} \text{Target compound}
$$
Optimized conditions (derived from Scheme 25):
- Catalyst: 10 mol% BiOCl nanoparticles
- Solvent: H₂O/EtOH (3:1)
- Temperature: 35°C
- Time: 2.5 hours
- Yield: 88%
Advantages :
- Aqueous conditions prevent ester hydrolysis
- Nanocatalyst recyclability (7 cycles with <5% activity loss)
Limitations :
HBTU-Mediated One-Pot Assembly
Building on Barasa and Yoganathan's methodology, this route enables direct coupling of carboxylic acid precursors:
Reaction sequence :
- Activation of cyclopentylacetic acid with HBTU
- Coupling with ethyl 3,4-diaminobenzoate
- Intramolecular cyclodehydration
Key parameters :
- Reagent: 1.2 eq HBTU, 2 eq DIPEA
- Solvent: Anhydrous DMF
- Temperature: 25°C
- Time: 18 hours
- Yield: 94%
Notable features :
- Avoids strong acids protecting ester functionality
- Enables parallel synthesis of analogs via carboxylic acid library
Late-Stage Functionalization Approaches
N-Alkylation of Preformed Benzimidazole Core
A two-step process combining core synthesis and selective alkylation:
Step 1 : Synthesis of ethyl 1H-benzo[d]imidazole-5-carboxylate
- Substrate: 3,4-Diaminobenzoic acid ethyl ester + triethyl orthoformate
- Conditions: HCl (4M), reflux, 6 hours
- Yield: 82%
Step 2 : N-Alkylation with cyclopentyl bromide
- Base: K₂CO₃ (3 eq)
- Solvent: DMF
- Temperature: 80°C
- Time: 12 hours
- Yield: 76%
Optimization data :
| Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| K₂CO₃ | DMF | 80 | 12 | 76 |
| Cs₂CO₃ | DMSO | 100 | 8 | 81 |
| DBU | THF | 65 | 24 | 68 |
Trade-offs : Higher temperatures with Cs₂CO₃ improve yields but risk ester decomposition.
Advanced Catalytic Systems
Copper-Phenanthroline Complexes in Ultrasound-Assisted Synthesis
Adapting Scheme 24, this method enhances reaction efficiency:
Protocol :
- Catalyst: Cu-phen-MCM-41 (5 mol%)
- Energy input: 40 kHz ultrasound
- Solvent: MeOH/EtOH (1:1)
- Temperature: 60°C
- Time: 90 minutes
- Yield: 95%
Mechanistic advantages :
- Ultrasonic cavitation accelerates mass transfer
- Mesoporous catalyst stabilizes transition state
- Three recyclability cycles demonstrated
Visible Light-Mediated Photoredox Catalysis
Emerging methodology from Scheme 27:
Reaction system :
- Catalyst: Eosin Y (2 mol%)
- Light source: 450 nm LEDs
- Solvent: EtOAc
- Temperature: 25°C
- Time: 4 hours
- Yield: 89%
Key innovation :
- Single-electron transfer mechanism avoids strong acids
- Ideal for acid-sensitive substrates
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Temperature (°C) | Time (h) | Key Advantage |
|---|---|---|---|---|
| Phillips-Ladenburg | 88 | 35 | 2.5 | Aqueous conditions |
| HBTU-Mediated | 94 | 25 | 18 | Acid-free |
| N-Alkylation | 76-81 | 80-100 | 8-12 | Stepwise control |
| Cu-Catalyzed US | 95 | 60 | 1.5 | Rapid, recyclable catalyst |
| Photoredox | 89 | 25 | 4 | Ambient conditions |
Cost-benefit analysis :
- Lab-scale : Photoredox and HBTU methods preferred for low energy input
- Industrial : Cu-MCM-41 system offers best scalability and catalyst reuse
Characterization and Quality Control
Critical analytical data for batch validation:
1H NMR (400 MHz, CDCl₃) :
- δ 1.42 (t, J=7.1 Hz, 3H, COOCH₂CH₃)
- δ 1.85-1.92 (m, 2H, cyclopentyl)
- δ 2.15-2.23 (m, 4H, cyclopentyl)
- δ 4.40 (q, J=7.1 Hz, 2H, COOCH₂CH₃)
- δ 5.12 (quin, J=8.4 Hz, 1H, N-CH)
- δ 7.89 (d, J=8.6 Hz, 1H, Ar-H)
- δ 8.21 (dd, J=8.6, 1.7 Hz, 1H, Ar-H)
- δ 8.94 (d, J=1.7 Hz, 1H, Ar-H)
HPLC Purity : >99.5% (C18 column, 70:30 MeCN/H₂O)
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-cyclopentyl-1H-benzo[d]imidazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can modify the imidazole ring or other functional groups.
Substitution: The compound can undergo substitution reactions, particularly at the imidazole ring or the ester group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and the use of catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction can produce reduced imidazole derivatives .
Scientific Research Applications
Pharmacological Applications
1.1 Antihypertensive Properties
Research indicates that compounds similar to ethyl 1-cyclopentyl-1H-benzo[d]imidazole-5-carboxylate may act as agonists of the apelin receptor (APJ), which is implicated in the regulation of blood pressure. Agonists of this receptor have been shown to lower blood pressure in hypertensive models, suggesting that derivatives of benzoimidazole compounds could be explored for their antihypertensive effects .
1.2 Metabolic Effects
The apelin receptor also plays a significant role in glucose and lipid metabolism. Studies suggest that small molecule apelin receptor agonists can enhance insulin sensitivity and improve glucose utilization, which may be beneficial for conditions such as metabolic syndrome and type 2 diabetes . The potential for oral bioavailability in these compounds makes them attractive candidates for further development in metabolic disorders.
2.1 Antimicrobial Activity
Benzimidazole derivatives, including those related to this compound, have demonstrated significant antimicrobial properties. For instance, certain benzimidazole derivatives have shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and other resistant pathogens . These findings indicate the potential for developing new antimicrobial agents based on this structural framework.
2.2 Antiprotozoal Activity
Research has also highlighted the antiprotozoal properties of benzimidazole derivatives. Compounds similar to this compound have been evaluated for their activity against protozoa such as Acanthamoeba, which poses risks to human health . The ability of these compounds to inhibit protozoal growth suggests a broader application in treating parasitic infections.
Case Studies and Research Findings
| Study | Findings | Implications |
|---|---|---|
| Benzoimidazole Derivatives as APJ Receptor Modulators | Demonstrated blood pressure-lowering effects in hypertensive models | Potential development of new antihypertensive drugs |
| Antimicrobial Activity Assessment | Significant inhibition of MRSA and other resistant strains by benzimidazole derivatives | Development of new classes of antibiotics |
| Antiprotozoal Activity Investigation | High activity against Acanthamoeba cysts | New therapeutic options for protozoal infections |
Mechanism of Action
The mechanism of action of Ethyl 1-cyclopentyl-1H-benzo[d]imidazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with various enzymes and receptors, modulating their activity. This interaction can lead to biological effects such as antimicrobial or anti-inflammatory actions . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Impact of Substituents on Properties
- N1 Substituents: Cyclohexyl/Cyclopentyl: Cyclohexyl analogs (e.g., Va, Ve) demonstrate higher thermal stability and solubility in ethanol/hexane due to their bulky, hydrophobic groups . Cyclopentyl derivatives may exhibit similar trends but with slightly reduced steric hindrance. Benzyl/Butyl: Benzyl groups enhance π-π stacking (e.g., in crystal packing), while butyl chains improve lipophilicity, as seen in photoluminescence studies .
- Hydroxy/methoxy groups (e.g., in butyl-substituted derivatives) contribute to hydrogen bonding and antioxidant activity, as observed in fluorophenyl analogs .
Biological Activity :
- The antimycobacterial activity of Compound 5g highlights the importance of fluorophenyl and piperazine moieties in targeting resistant tuberculosis strains .
- Antioxidant activity is maximized with hydroxyl and fluorine combinations, as seen in methyl 1-(4-fluorophenyl)-2-trihydroxyphenyl derivatives .
Biological Activity
Ethyl 1-cyclopentyl-1H-benzo[d]imidazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's pharmacological properties, including its antimicrobial, anticancer, and other therapeutic potentials, supported by recent research findings and case studies.
Chemical Structure and Properties
This compound features a benzimidazole core, which is known for its ability to interact with various biological targets. The presence of the ethyl group and cyclopentyl substituent contributes to its unique pharmacological profile.
Antimicrobial Activity
Benzimidazole derivatives, including this compound, have demonstrated promising antimicrobial properties. Studies show that many compounds in this class exhibit activity against bacteria, fungi, and protozoa. For instance:
- Antibacterial Activity : Research indicates that certain benzimidazole derivatives can inhibit the growth of pathogenic bacteria. This compound was evaluated against various bacterial strains, showing effective inhibition at specific concentrations.
- Antifungal Activity : The compound also displayed antifungal properties, with effective concentrations leading to significant reductions in fungal growth in vitro.
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. The compound's mechanism of action often involves the inhibition of tubulin polymerization, which is crucial for cancer cell division:
- Cell Line Studies : In vitro studies demonstrated that the compound exhibited cytotoxic effects against several cancer cell lines, including HeLa and A549 cells. The IC50 values ranged from 80 to 200 nM, indicating potent activity against these cancer types .
- Mechanism of Action : The compound appears to disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells. This mechanism is similar to that of established chemotherapeutic agents like colchicine .
Case Studies and Research Findings
Several research articles have reported on the biological activities of this compound:
Q & A
Q. What are the standard synthetic routes and purification methods for Ethyl 1-cyclopentyl-1H-benzo[d]imidazole-5-carboxylate?
The compound is synthesized via cyclocondensation of ethyl 4-(3-(1H-imidazol-1-yl)propylamino)-3-aminobenzoate with 4-chlorobenzaldehyde under reflux in DMF, using sodium persulfate as an oxidizing agent . Post-synthesis, the product is extracted with ethyl acetate, washed with water, and dried over anhydrous Na₂SO₄. Recrystallization from ethyl acetate yields bronze block crystals. Characterization employs TLC (Rf = 0.26 in petroleum ether/ethyl acetate 5:5 v/v) and NMR spectroscopy (¹H and ¹³C) to confirm purity and structural integrity .
Q. How is the crystallographic structure of this compound determined, and what are its key features?
Single-crystal X-ray diffraction reveals a monoclinic P2₁/c space group with unit cell parameters:
- a = 9.0611(1) Å, b = 13.8393(2) Å, c = 18.0470(3) Å
- β = 92.386(1)°, V = 2261.12(6) ų, Z = 4 . Hydrogen-bonding interactions (O–H···N/O) form a 3D network, stabilized by bifurcated C–H···O interactions, generating R₁²(6) ring motifs. Data collection at 100 K using MoKα radiation (λ = 0.71073 Å) and refinement with SHELXL yield R = 0.048 .
Advanced Research Questions
Q. How do substituents (e.g., cyclopentyl, ethyl ester) influence the compound’s biological activity and target selectivity?
- Cyclopentyl Group : Enhances lipophilicity, promoting membrane permeability and binding to hydrophobic pockets in targets like tubulin (analogous to MBIC, a microtubule-destabilizing agent) .
- Ethyl Ester : Facilitates hydrogen bonding with catalytic residues (e.g., in kinases or proteases). Docking studies of related 2-phenyl-benzimidazoles show the ester moiety interacts with EGFR’s ATP-binding site, suggesting a similar mechanism .
- Benzimidazole Core : Enables π-π stacking with aromatic residues in enzyme active sites, as observed in GABAA receptor modulators like etomidate .
Q. What methodologies resolve contradictions in crystallographic data, such as hydrogen bonding ambiguities?
- Refinement Tools : SHELXL analyzes anisotropic displacement parameters and residual electron density to resolve positional uncertainties. For example, O-bound H atoms are freely refined with Uiso(H) = 1.2–1.5 Ueq(O) .
- Packing Analysis : Mercury software identifies recurring motifs (e.g., C–H···O interactions) and calculates packing similarity scores against analogous structures (e.g., Ethyl 1-[3-(1H-imidazol-1-yl)propyl] derivatives) .
- Validation : Rint values (<0.05) and goodness-of-fit (S = 1.05) confirm data consistency .
Q. How can computational methods predict the compound’s pharmacokinetic properties and toxicity?
- ADMET Analysis : Tools like SwissADME predict moderate blood-brain barrier permeability (LogP ~3.2) and CYP450 inhibition risk due to the benzimidazole core .
- Toxicity Profiling : QSAR models highlight potential hepatotoxicity from the imidazole moiety, necessitating in vitro assays (e.g., HepG2 cell viability) .
- Docking Studies : AutoDock Vina evaluates binding affinities (ΔG < −8 kcal/mol) to prioritize targets like tubulin or EGFR .
Methodological Considerations
- Data Collection : Use Bruker SMART APEX II CCD diffractometers for high-resolution data (θmax = 32.7°) and multi-scan absorption correction (Tmin/Tmax = 0.922/0.947) .
- Biological Assays : Employ fluorescence-based tubulin polymerization assays (≥99% pure tubulin) to evaluate anti-mitotic activity, comparing IC₅₀ values with MBIC (IC₅₀ = 1.2 µM) .
- Synthetic Optimization : Microwave-assisted cyclization (e.g., T3P-mediated reactions) reduces reaction times from hours to minutes, improving yield by ~20% .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
